molecular formula C8H18N2O2 B12435608 Ethyl (2R)-2,6-diaminohexanoate

Ethyl (2R)-2,6-diaminohexanoate

Cat. No.: B12435608
M. Wt: 174.24 g/mol
InChI Key: CZEPJJXZASVXQF-SSDOTTSWSA-N
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Description

Ethyl (2R)-2,6-diaminohexanoate is an ester derivative of lysine, an essential amino acid This compound is characterized by its two amino groups located at the 2nd and 6th positions of the hexanoate chain, making it a diamino ester

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (2R)-2,6-diaminohexanoate can be synthesized through the esterification of lysine. The process typically involves the reaction of lysine with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

Lysine+EthanolH2SO4Ethyl (2R)-2,6-diaminohexanoate+Water\text{Lysine} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Lysine+EthanolH2​SO4​​Ethyl (2R)-2,6-diaminohexanoate+Water

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of immobilized enzymes as biocatalysts can also be explored to achieve selective esterification under milder conditions, reducing the need for harsh chemicals and high temperatures.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol, resulting in ethyl (2R)-2,6-diaminohexanol.

    Substitution: The amino groups in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of ethyl (2R)-2,6-diaminohexanol.

    Substitution: Formation of various substituted amino esters.

Scientific Research Applications

Ethyl (2R)-2,6-diaminohexanoate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

    Biology: It is used in the study of amino acid metabolism and protein synthesis.

    Industry: Utilized in the production of biodegradable polymers and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl (2R)-2,6-diaminohexanoate involves its interaction with various molecular targets, primarily through its amino groups. These interactions can include hydrogen bonding, ionic interactions, and covalent modifications. The compound can influence metabolic pathways by acting as a substrate or inhibitor for specific enzymes, thereby modulating biochemical processes.

Comparison with Similar Compounds

    Lysine: The parent amino acid from which ethyl (2R)-2,6-diaminohexanoate is derived.

    Ethyl (2S)-2,6-diaminohexanoate: The stereoisomer with the opposite configuration at the 2nd position.

    Ethyl 2-aminohexanoate: A monoamino ester with only one amino group.

Uniqueness: this compound is unique due to its dual amino functionality, which imparts distinct chemical reactivity and biological activity compared to its monoamino and stereoisomeric counterparts. This dual functionality allows for more versatile applications in synthesis and research.

Properties

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

ethyl (2R)-2,6-diaminohexanoate

InChI

InChI=1S/C8H18N2O2/c1-2-12-8(11)7(10)5-3-4-6-9/h7H,2-6,9-10H2,1H3/t7-/m1/s1

InChI Key

CZEPJJXZASVXQF-SSDOTTSWSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CCCCN)N

Canonical SMILES

CCOC(=O)C(CCCCN)N

Origin of Product

United States

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